1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol is a compound with the molecular formula C12H25NO10 and a molecular weight of 343.33 g/mol . It is also known by other names such as 1-Amino-4-O-α-D-glucopyranosyl-1-deoxy-D-glucitol and D-Glucitol, 1-amino-1-deoxy-4-O-α-D-glucopyranosyl- . This compound is characterized by its unique structure, which includes an amino group and a glucopyranosyl moiety.
Preparation Methods
The synthesis of 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol involves several steps. One common synthetic route includes the reaction of D-glucose with an amino group donor under specific conditions . The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often utilizing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity . The glucopyranosyl moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol: This compound lacks the glucopyranosyl moiety, making it less complex and potentially less versatile in its applications.
4-O-alpha-D-glucopyranosyl-D-glucitol: This compound lacks the amino group, which may reduce its ability to participate in certain chemical reactions.
The uniqueness of this compound lies in its combination of an amino group and a glucopyranosyl moiety, providing it with a broader range of chemical and biological activities .
Properties
CAS No. |
93891-82-8 |
---|---|
Molecular Formula |
C12H25NO10 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-amino-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C12H25NO10/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-12,14-21H,1-3,13H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 |
InChI Key |
GBBGLGQWCXYVGD-WUJBLJFYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CN)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CN)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.